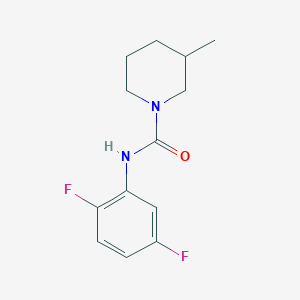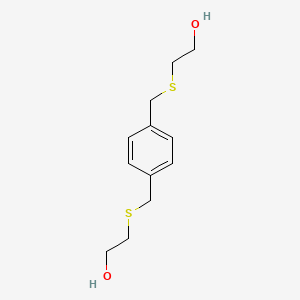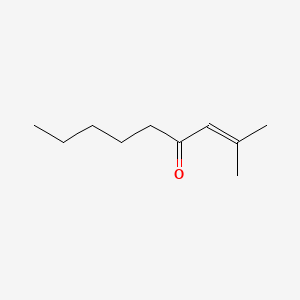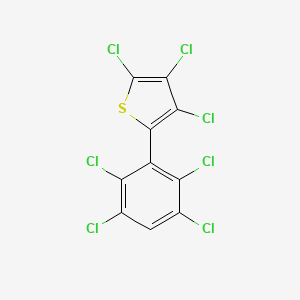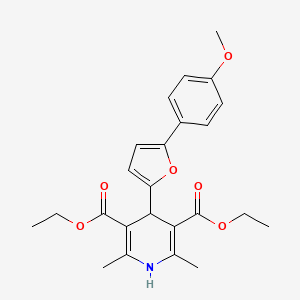
5-Ketobornyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ketobornyl acetate: is an organic compound with the molecular formula C12H18O3 It is a derivative of borneol, where the hydroxyl group is replaced by an acetate group, and a ketone group is introduced at the 5-position of the bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ketobornyl acetate typically involves the acetylation of borneol followed by oxidation. The process can be summarized in the following steps:
Acetylation of Borneol: Borneol is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form bornyl acetate.
Oxidation: Bornyl acetate is then oxidized using an oxidizing agent such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) to introduce the ketone group at the 5-position, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 5-Ketobornyl acetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group, forming borneol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Borneol derivatives.
Substitution: Various substituted borneol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Ketobornyl acetate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its pleasant aroma makes it a valuable ingredient in the formulation of perfumes and food additives.
Mecanismo De Acción
The mechanism of action of 5-Ketobornyl acetate involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Bornyl acetate: A closely related compound where the ketone group is absent.
Isobornyl acetate: Another derivative of borneol with a different structural arrangement.
Camphor: A ketone with a similar bicyclic structure but different functional groups.
Uniqueness: 5-Ketobornyl acetate is unique due to the presence of both an acetate and a ketone group in its structure. This combination imparts distinct chemical properties and reactivity, making it a versatile compound in various applications.
Propiedades
Número CAS |
55658-18-9 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
(1,7,7-trimethyl-5-oxo-2-bicyclo[2.2.1]heptanyl) acetate |
InChI |
InChI=1S/C12H18O3/c1-7(13)15-10-5-8-9(14)6-12(10,4)11(8,2)3/h8,10H,5-6H2,1-4H3 |
Clave InChI |
LJJDMLPORNJBCT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CC2C(=O)CC1(C2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


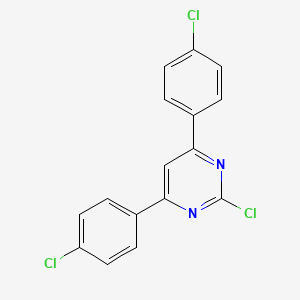

![4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B15075566.png)
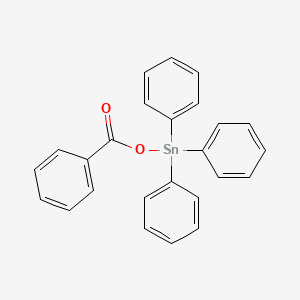
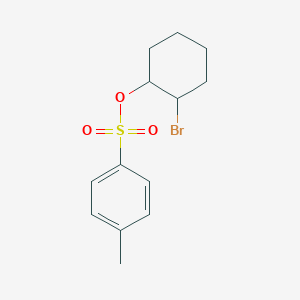
![Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol](/img/structure/B15075575.png)
